REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:5])[CH2:4][NH:3]1.[SH:6][CH2:7][C:8]([O:10]C)=O>>[CH3:1][C:2]1([CH3:5])[NH:3][C:8](=[O:10])[CH2:7][S:6][CH2:4]1
|
Name
|
|
Quantity
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35.5 g
|
Type
|
reactant
|
Smiles
|
CC1(NC1)C
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
crystallized from ethyl acetate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |